tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride
Description
Chemical Structure and Properties tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is a stereospecific cyclohexylamine derivative with a tert-butyl carbamate protecting group and a methylamino substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis. Its stereochemistry (1S,2R) is critical for biological activity, as seen in intermediates for kinase inhibitors or neuroactive compounds .
Synthesis and Applications
The compound is synthesized via reductive alkylation or Boc-deprotection protocols, as exemplified in patent literature (e.g., European Patent Specification procedures) . It serves as a key intermediate in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) or enzymes requiring chiral recognition.
Properties
Molecular Formula |
C12H25ClN2O2 |
|---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H/t9-,10+;/m1./s1 |
InChI Key |
LDWKADZVBGMCME-UXQCFNEQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as acting as inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring and methylamino group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pharmacological and Industrial Relevance
- Target Selectivity: The methylamino group in the target compound may favor interactions with amine-binding pockets in enzymes (e.g., monoamine oxidases).
Commercial Availability :
- The target compound is catalogued in building-block databases (e.g., Enamine Ltd) for medicinal chemistry, whereas analogues like the trifluoromethyl-biphenyl derivative are patent-protected intermediates .
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